molecular formula C10H11ClN2 B1314948 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 58469-36-6

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B1314948
CAS No.: 58469-36-6
M. Wt: 194.66 g/mol
InChI Key: CMSMOAZNWIWJNL-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole (CAS 58469-36-6) is a pyrazoline-based chemical compound with the molecular formula C 10 H 11 ClN 2 and a molecular weight of 194.66 g/mol. This compound is provided as a research-grade intermediate for pharmaceutical development and biological screening. As a member of the 4,5-dihydro-1H-pyrazole (pyrazoline) family, this scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active molecules . The specific substitution pattern on this pyrazoline core—featuring a 3-chloro, 4-methyl, and N-1 phenyl group—makes it a versatile synthon for constructing more complex molecules and for structure-activity relationship (SAR) studies. Pyrazoline derivatives are extensively investigated for their cytotoxic and cytoprotective potential, with some analogs demonstrating promising activity against specific cancer cell lines and in models of neurotoxicity . Furthermore, this class of compounds is recognized for antinociceptive and anti-inflammatory activities, often mediated through interactions with molecular targets such as opioid receptors, acid-sensing ion channels (ASIC-1α), and transient receptor potential vanilloid subtype 1 (TRPV-1) channels . The presence of electron-withdrawing and donating substituents on the pyrazole ring is a critical factor in modulating affinity, efficacy, and potency at these biological targets . This product is intended for research applications, including use as a building block in organic synthesis, a precursor for the development of novel therapeutic agents, and a tool compound for in vitro pharmacological assay. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-4-methyl-2-phenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSMOAZNWIWJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(N=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde with hydrazine hydrate under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrazole form.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole and its derivatives has been extensively studied. Key applications include:

1. Anti-inflammatory Activity

  • Several studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from this compound were evaluated using carrageenan-induced paw edema models in rats, showing promising results comparable to standard anti-inflammatory drugs like diclofenac sodium .

2. Analgesic Properties

  • The analgesic potential of pyrazole derivatives has also been investigated. In various assays, including the tail flick test, certain derivatives demonstrated effective pain relief comparable to traditional analgesics .

3. Antimicrobial Activity

  • Studies have reported that this compound derivatives exhibit antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in treating infections .

4. Anticancer Activity

  • Recent research has focused on the anticancer properties of pyrazole derivatives. Some compounds derived from this compound have shown notable activity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study 1: Anti-inflammatory Effects

In a study conducted by Nagarapu et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Among the tested compounds, several exhibited significant reduction in edema compared to the control group, highlighting their therapeutic potential .

Case Study 2: Analgesic Activity

A study by Bandgar et al. evaluated the analgesic activity of newly synthesized pyrazole derivatives through tail flick tests. The results indicated that certain compounds provided substantial pain relief at varying doses, suggesting their utility as effective analgesics in clinical settings .

Summary Table of Applications

ApplicationDescriptionReference
Anti-inflammatoryEffective in reducing inflammation in animal models
AnalgesicDemonstrated pain relief comparable to standard analgesics
AntimicrobialActive against E. coli and S. aureus, indicating potential for infection treatment
AnticancerExhibited activity against various cancer cell lines

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Compounds:

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) Substituents: 4-Fluorophenyl at position 3, phenyl at position 3.

5-(4-Chlorophenyl)furan-2-yl Derivatives (e.g., Compound 4a)

  • Substituents : Chlorophenyl-furan hybrid at position 4.
  • Activity : Demonstrated antitubercular and antimicrobial effects via microdilution assays . The chloro group likely enhances electron-withdrawing effects, improving target binding.

3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole Substituents: Dual 4-chlorophenyl groups.

Comparison :

  • The 4-methyl group could increase lipophilicity compared to bulkier substituents (e.g., furan or pyridine), affecting membrane permeability in biological systems .

Nonlinear Optical (NLO) Properties

Key Compounds:

3-(1,1-Dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole NLO Performance: High excitation/emission efficiency linked to nanocrystal size; used in ultrafast optics .

3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

  • NLO Performance : Enhanced second-order hyperpolarizability due to chloro substituents .

Comparison :

  • The target compound’s single chloro group may reduce NLO efficiency compared to bis-chlorophenyl analogs but could balance solubility and optical activity.

Antimicrobial and Antitubercular Activity

Key Compounds:

5-(5-Chlorofuran-2-yl)-1-(2,4-dinitrophenyl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole

  • Activity : Significant antifungal and antioxidant effects .

Chalcone-derived 4,5-dihydro-1H-pyrazoles

  • Activity : Moderate antimycobacterial activity; nitro groups enhance antibacterial effects .

Comparison :

  • The target compound’s chloro and methyl groups may synergize to improve antimicrobial potency, as chloro substituents are common in bioactive molecules (e.g., chloramphenicol).
  • Lack of nitro or dinitrophenyl groups (as in ) might reduce antioxidant activity but improve toxicity profiles .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Bioavailability Notes
3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole Cl, CH3, Ph Not reported Likely moderate (phenyl group)
5-(4-Chlorophenyl)furan-2-yl derivative (4a) Cl, furan 126–128 Enhanced by furan moiety
Pyridine-containing analogs Pyridine at position 3 Not reported High (pyridine increases solubility)

Biological Activity

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole (CAS No. 58469-36-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde with hydrazine hydrate under reflux conditions. Industrial production can be scaled using continuous flow reactors to enhance yield and purity while minimizing human error.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

Compound Cell Line IC50 (µM)
This compoundMDA-MB-231 (breast cancer)Data pending
1-(2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleA549 (lung cancer)0.95 nM
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep2 (cancer)3.25 mg/mL

These findings suggest that the pyrazole scaffold is a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The compound may modulate the activity of certain enzymes and receptors critical in cancer progression and inflammatory responses. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Study on Lung Cancer : A study demonstrated that a derivative similar to this compound significantly inhibited A549 cell proliferation with an IC50 value indicating potent activity.
  • Breast Cancer Evaluation : Another investigation focused on MDA-MB-231 cells showed promising results for compounds featuring the pyrazole core structure in reducing cell viability.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier–Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent (e.g., POCl₃) in DMF. Yield optimization requires precise control of stoichiometry, temperature (typically 80–100°C), and reaction time (4–6 hours) . Alternatively, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA under reflux conditions (ethanol, 12–24 hours) offers a pathway to pyrazole intermediates, which can be hydrolyzed to carboxylic acid derivatives for further functionalization .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography resolves the dihydro-pyrazole ring conformation and substituent orientations, with torsion angles (e.g., C–N–N–C) critical for validating stereochemistry .
  • NMR (¹H/¹³C) identifies proton environments, particularly the deshielded C4 methyl group (δ ~2.1 ppm) and aromatic protons (δ ~7.3–7.6 ppm) .
  • DFT calculations (B3LYP/6-311++G(d,p)) compare experimental IR/Raman spectra with theoretical vibrational modes to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers address discrepancies between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies in bond angles or vibrational frequencies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT models. Use polarizable continuum models (PCM) for solvent corrections and compare solid-state experimental data (e.g., XRD) with periodic boundary condition (PBC) simulations .

Advanced Research Questions

Q. What strategies are recommended for enantioselective resolution of chiral dihydro-pyrazole derivatives?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(4-methylbenzoate) (Chiralcel OJ-H) achieve exceptional enantioselectivity (α > 2.0) for C5-chiral pyrazolines. Mobile phase optimization (e.g., n-hexane/isopropanol ratios) and column temperature control (20–25°C) enhance resolution . Computational docking (AutoDock Vina) predicts enantiomer-CSP interactions by simulating hydrogen bonding and π-π stacking .

Q. How can quantum chemical calculations guide the design of novel pyrazole-based reactions?

  • Methodological Answer : Reaction path search methods (e.g., GRRM or AFIR) identify transition states and intermediates. For example, DFT (M06-2X/cc-pVTZ) can model the Vilsmeier–Haack mechanism, revealing rate-determining steps (e.g., chlorination at C5). Microkinetic modeling integrates activation energies and pre-exponential factors to predict optimal conditions (e.g., POCl₃ excess at 90°C) .

Q. What experimental approaches mitigate stability issues during pyrazole synthesis under acidic/basic conditions?

  • Methodological Answer :
  • pH control : Avoid prolonged exposure to strong acids (pH < 2) to prevent ring-opening. Use buffered conditions (pH 5–7) for hydrolysis steps .
  • Temperature modulation : Lower reaction temperatures (0–5°C) reduce side reactions (e.g., oxidation of the dihydro ring) .
  • In situ monitoring : ReactIR tracks intermediate stability, enabling real-time adjustments .

Q. How can AI-driven tools optimize reaction design and scale-up for pyrazole derivatives?

  • Methodological Answer : COMSOL Multiphysics integrates AI for reactor simulations, optimizing heat/mass transfer in batch processes. For scale-up, Bayesian optimization narrows parameter spaces (e.g., solvent volume, stirring rate) using historical data . Autonomous labs with AI-controlled robotic systems enable high-throughput screening of catalysts (e.g., Pd/C vs. CuI) .

Notes

  • Advanced methodologies (e.g., AI-driven simulations) are prioritized for innovation .
  • Cross-validate computational models with experimental data to resolve contradictions .

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